chemical structure and properties of oxalate;tetrakis(hydroxymethyl)phosphanium
chemical structure and properties of oxalate;tetrakis(hydroxymethyl)phosphanium
An In-Depth Technical Guide to Tetrakis(hydroxymethyl)phosphonium Oxalate: Structure, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrakis(hydroxymethyl)phosphonium (THP) salts represent a class of organophosphorus compounds with significant industrial and research applications. The central component, the tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, is a versatile chemical entity. While the chloride (THPC) and sulfate (THPS) salts are well-established as flame retardants, biocides, and scale removers, the oxalate salt offers unique properties due to the dicarboxylic nature of its counter-ion.[1][2][3][4] This guide provides a comprehensive technical overview of tetrakis(hydroxymethyl)phosphonium oxalate, focusing on its chemical structure, synthesis, and characterization, with insights into its potential applications in advanced research and drug development.
Part 1: Chemical Structure and Physicochemical Properties
The fundamental unit is the phosphonium cation, which features a central phosphorus atom bonded to four hydroxymethyl groups in a tetrahedral geometry.[5] The positive charge on the phosphorus atom makes it an effective cation that can be paired with various anions. Oxalic acid (C₂H₂O₄) is a diprotic acid, meaning it can donate two protons, forming either the hydrogen oxalate anion (HC₂O₄⁻) or the oxalate dianion (C₂O₄²⁻). This allows for the formation of two distinct salts with the THP cation: a 1:1 salt, tetrakis(hydroxymethyl)phosphonium oxalate, and a 2:1 salt, bis[tetrakis(hydroxymethyl)phosphonium] oxalate.[6][7]
The presence of multiple hydroxyl groups imparts high water solubility, a key characteristic of THP salts.[8] The choice of the oxalate anion is significant; its ability to act as a bidentate ligand can influence the crystal packing and stability of the salt. Furthermore, oxalic acid and its conjugate bases are found in biological systems, suggesting potential for improved biocompatibility in certain applications compared to inorganic anions like chloride or sulfate.
Visualizing the Structures
The chemical structures of the 1:1 and 2:1 salts are depicted below. The diagrams illustrate the ionic association between the tetrakis(hydroxymethyl)phosphonium cation and the oxalate anion.
Caption: Chemical structures of the 1:1 and 2:1 THP-oxalate salts.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of tetrakis(hydroxymethyl)phosphonium oxalate (1:1 salt). Properties for other THP salts are included for comparison.
| Property | Tetrakis(hydroxymethyl)phosphonium Oxalate (1:1) | Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) | Tetrakis(hydroxymethyl)phosphonium Sulfate (THPS) |
| Molecular Formula | C₆H₁₃O₈P | C₄H₁₂ClO₄P | (C₄H₁₂O₄P)₂SO₄ |
| CAS Number | 53211-22-6[6] | 124-64-1[5] | 55566-30-8[9] |
| Molecular Weight | 244.14 g/mol | 190.56 g/mol [5] | 402.28 g/mol |
| Appearance | White crystalline solid (Expected) | White solid[5] | Crystalline solid[2] |
| Solubility | Highly soluble in water (Expected)[8] | Soluble in water[2] | Soluble in water[2] |
| Melting Point | Not available | 150 °C[5] | Not available |
Part 2: Synthesis and Characterization
Synthesis Protocol: An Acid-Catalyzed Reaction
The synthesis of THP salts is robust and proceeds in high yield via the reaction of phosphine (PH₃) with formaldehyde in the presence of a corresponding acid.[5][8] For tetrakis(hydroxymethyl)phosphonium oxalate, oxalic acid serves as the proton source and the counter-ion.
Causality in Synthesis:
-
Acid Catalyst: The reaction is acid-catalyzed. The acid protonates formaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by phosphine.
-
Excess Acid: Using an excess of acid relative to the stoichiometry ensures the complete conversion of phosphine and minimizes the formation of by-products like tris(hydroxymethyl)phosphine (THP), which can arise under neutral or basic conditions.[10]
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 60 °C) is crucial to prevent side reactions and ensure safety, particularly when handling gaseous phosphine.[11][12]
Step-by-Step Methodology:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a thermometer is charged with an aqueous solution of formaldehyde (37%) and oxalic acid.
-
Inert Atmosphere: The system is purged with an inert gas, such as nitrogen, to remove oxygen.
-
Reactant Addition: Gaseous phosphine (PH₃), diluted with nitrogen, is bubbled through the solution under vigorous stirring. The temperature is maintained at 60 °C.[11][12]
-
Reaction Monitoring: The reaction progress is monitored by ³¹P NMR spectroscopy to track the disappearance of the phosphine signal and the appearance of the THP⁺ signal. Residual formaldehyde can be quantified by chromatography.[10]
-
Completion and Isolation: Once the reaction is complete, the resulting solution is cooled. The product can be isolated by solvent evaporation under reduced pressure to yield the crystalline salt. Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of THP-oxalate.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the most definitive technique. A single resonance peak is expected in the proton-decoupled spectrum, confirming the presence of a single phosphorus environment.
-
¹H NMR: The spectrum in D₂O would show a characteristic doublet for the methylene protons (CH₂) due to coupling with the phosphorus atom. The hydroxyl protons are typically exchanged with the solvent.
-
¹³C NMR: A doublet is expected for the carbon of the hydroxymethyl groups, again due to P-C coupling. The carboxylate carbons of the oxalate anion would appear as a separate signal.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. Expected absorbances include a broad O-H stretching band (from the hydroxymethyl groups), C-H stretching bands, and strong C=O and C-O stretching bands characteristic of the carboxylate groups of the oxalate anion.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak corresponding to the [P(CH₂OH)₄]⁺ cation (m/z = 155.05).
-
Elemental Analysis: Provides quantitative confirmation of the elemental composition (C, H, P) of the synthesized salt, verifying its empirical formula.
-
Ion Chromatography: This method can be employed to quantify the oxalate anion and to detect and quantify any residual starting materials or other anionic impurities.[10]
Part 3: Applications in Research and Drug Development
While the primary industrial uses of THP salts are as biocides and flame retardants, their unique reactivity makes them valuable tools for researchers, particularly in materials science and drug development.[3][13]
Covalent Cross-Linking Agent for Hydrogels
The hydroxymethyl groups of the THP cation can react with primary and secondary amines, such as the lysine residues in proteins, via a Mannich-type reaction.[14] This reactivity makes THP salts effective and cytocompatible cross-linking agents for forming protein-based hydrogels for 3D cell encapsulation and drug delivery.
Mechanism of Action: The reaction is initiated by the generation of formaldehyde from the THP cation, which then reacts with an amine to form an iminium ion. This intermediate is subsequently attacked by the phosphine derivative, resulting in a stable covalent cross-link.[14] The use of THP-oxalate could offer advantages in tuning the hydrogel's mechanical properties and degradation profile due to the nature of the oxalate counter-ion.
Reducing and Stabilizing Agent in Nanoparticle Synthesis
THP salts, particularly THPC, have been demonstrated to act as both a reducing agent and a stabilizing ligand in the single-step synthesis of ultra-small noble metal nanoparticles (e.g., platinum, gold).[15] The phosphonium salt reduces the metal salt precursor to its zero-valent state, and the resulting phosphine or its oxide can cap the nanoparticle surface, preventing aggregation. This dual functionality simplifies the synthesis process and allows for the creation of highly stable aqueous colloidal suspensions, which are of great interest for applications in catalysis and nanomedicine.
Part 4: Safety and Toxicological Profile
A thorough understanding of the toxicological profile is paramount for safe handling and for evaluating potential biomedical applications. Data for THP salts, primarily THPS and THPC, provide a strong basis for assessing the risks associated with the oxalate salt.
-
Acute Toxicity: THP salts are harmful if swallowed or inhaled.[9][16]
-
Skin and Eye Effects: They can cause serious eye damage and may cause an allergic skin reaction upon contact.[9][16][17]
-
Systemic Effects: The liver has been identified as a target organ for THPC toxicity in animal studies.[1]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified tetrakis(hydroxymethyl)phosphonium salts in Group 3, "not classifiable as to their carcinogenicity to humans," due to inadequate evidence in animals and a lack of human data.[1]
Handling Precautions: Due to their hazard profile, all handling of THP salts should be performed in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Tetrakis(hydroxymethyl)phosphonium oxalate is a versatile compound with a well-defined chemical structure and predictable reactivity based on its more common chloride and sulfate analogues. Its synthesis is straightforward, and its structure can be rigorously confirmed through standard analytical techniques. Beyond established industrial applications, its role as a cross-linker for biomaterials and a reagent in nanoparticle synthesis presents exciting opportunities for researchers in drug development and materials science. A comprehensive awareness of its toxicological properties is essential to ensure safe and effective utilization in the laboratory and beyond.
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